
2-Chloro-5-(ethylsulfamoyl)benzoic acid
Overview
Description
2-Chloro-5-(ethylsulfamoyl)benzoic acid: is an organic compound with the molecular formula C₉H₁₀ClNO₄S It is a derivative of benzoic acid, characterized by the presence of a chloro group, an ethylamino group, and a sulfonyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(ethylsulfamoyl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-5-chlorosulfonylbenzoic acid.
Reaction with Ethylamine: The chlorosulfonyl group is reacted with ethylamine to form the ethylamino sulfonyl derivative.
Purification: The product is then purified through recrystallization or other suitable methods to obtain the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions under specific conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Sulfonic acids or sulfonates.
Reduction Products: Amines or alcohols.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in catalytic reactions.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural features.
Medicine:
Pharmaceuticals: Investigated for its potential use in drug development, particularly in anti-inflammatory and antimicrobial agents.
Industry:
Dyes and Pigments: Used in the synthesis of dyes and pigments due to its aromatic structure.
Polymers: Incorporated into polymeric materials to enhance their properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(ethylsulfamoyl)benzoic acid involves its interaction with specific molecular targets. The chloro and sulfonyl groups can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The ethylamino group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 2-Chloro-5-[(methylamino)sulfonyl]benzoic acid
- 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid
- 2-Chloro-5-[(phenylamino)sulfonyl]benzoic acid
Comparison:
- Structural Differences: The primary difference lies in the substituent attached to the sulfonyl group (ethyl, methyl, isopropyl, phenyl).
- Reactivity: The reactivity of these compounds can vary based on the nature of the substituent, affecting their chemical and biological properties.
- Applications: While all these compounds may have similar applications, the specific substituent can influence their effectiveness and suitability for particular uses.
Properties
CAS No. |
74138-29-7 |
|---|---|
Molecular Formula |
C9H10ClNO4S |
Molecular Weight |
263.7 g/mol |
IUPAC Name |
2-chloro-5-(ethylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C9H10ClNO4S/c1-2-11-16(14,15)6-3-4-8(10)7(5-6)9(12)13/h3-5,11H,2H2,1H3,(H,12,13) |
InChI Key |
HWAKXAIIYRBOCH-UHFFFAOYSA-N |
SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)O |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
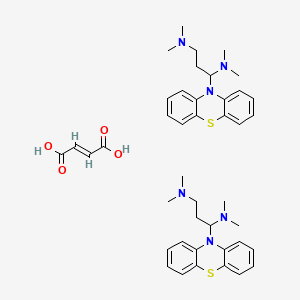

![3-[2-(Dimethylamino)ethoxy]-4-methoxybenzonitrile](/img/structure/B1628756.png)
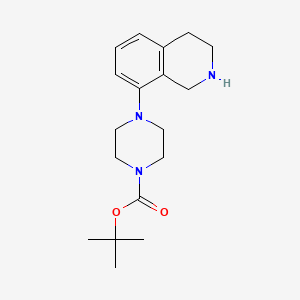
![1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carbonitrile](/img/structure/B1628758.png)
![[2-(2-Chloro-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl]acetate](/img/structure/B1628759.png)
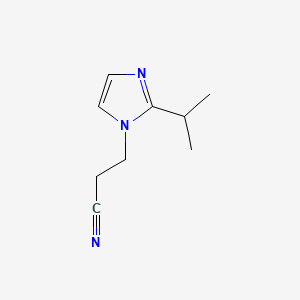

![1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B1628766.png)
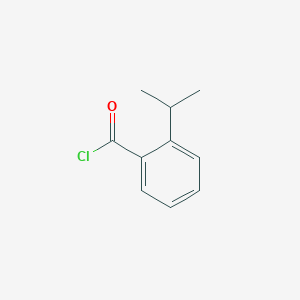
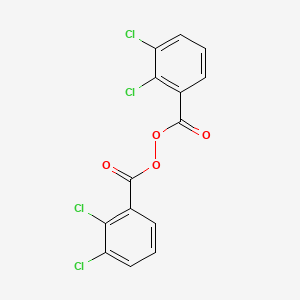
![(4-Nitrophenyl)methyl 6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1628769.png)


